molecular formula C13H13F3N2O2 B569868 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde CAS No. 122648-76-4

4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde

Cat. No.: B569868
CAS No.: 122648-76-4
M. Wt: 286.254
InChI Key: HWSBEWFVRYNALS-UHFFFAOYSA-N
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Description

4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde is a chemical compound with the molecular formula C13H13F3N2O2. It is characterized by the presence of a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde typically involves the reaction of 4-piperazinylbenzaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperazine ring can modulate the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde can be compared with other similar compounds, such as:

    4-[4-(Acetyl)piperazin-1-YL]benzaldehyde: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    4-[4-(Methoxyacetyl)piperazin-1-YL]benzaldehyde: Similar structure but with a methoxyacetyl group.

    4-[4-(Chloroacetyl)piperazin-1-YL]benzaldehyde: Similar structure but with a chloroacetyl group.

The presence of the trifluoroacetyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .

Properties

IUPAC Name

4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)18-7-5-17(6-8-18)11-3-1-10(9-19)2-4-11/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSBEWFVRYNALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699263
Record name 4-[4-(Trifluoroacetyl)piperazin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122648-76-4
Record name 4-[4-(Trifluoroacetyl)piperazin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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